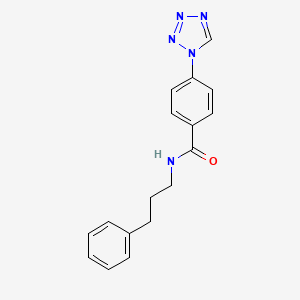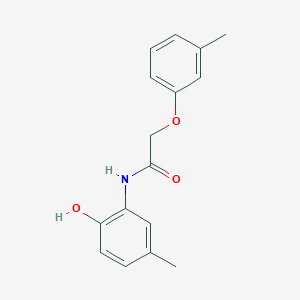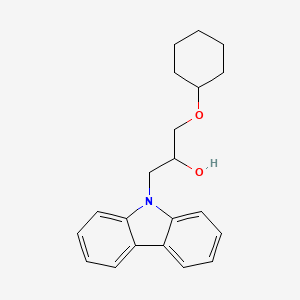
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of tetrazole-based inhibitors and has a unique structure that allows it to selectively target specific enzymes and pathways within cells.
Wirkmechanismus
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide works by selectively inhibiting the activity of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B-cell receptor. This activation leads to downstream signaling events that ultimately result in the survival and proliferation of B-cells.
By inhibiting BTK, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can disrupt this signaling pathway and induce apoptosis (cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas, where N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and anti-inflammatory effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activation of several other kinases involved in B-cell receptor signaling, including AKT and ERK.
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it an attractive candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which allows for targeted inhibition of this pathway without affecting other kinases or signaling pathways. This specificity can reduce the risk of off-target effects and toxicity.
However, one limitation of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. For example, combining N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide with other inhibitors of B-cell receptor signaling or immune checkpoint inhibitors could enhance its therapeutic effects.
Another area of interest is the identification of biomarkers that can predict response to N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide treatment. This could help to identify patients who are most likely to benefit from this therapy and optimize treatment regimens.
Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide in different disease contexts and patient populations. This will be critical for advancing this compound towards clinical development and ultimately improving patient outcomes.
Synthesemethoden
The synthesis of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to produce the desired benzamide derivative. Finally, the tetrazole ring is introduced by reacting the benzamide with sodium azide and copper (I) iodide in DMF (N,N-dimethylformamide) solvent.
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This pathway is critical for the survival and proliferation of B-cell lymphomas, and N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has demonstrated potent anti-tumor activity in preclinical models of these cancers.
In addition to its anti-cancer effects, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK signaling, N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a decrease in disease symptoms.
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(18-12-4-7-14-5-2-1-3-6-14)15-8-10-16(11-9-15)22-13-19-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKPCXBZVLMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)



![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)

![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119988.png)